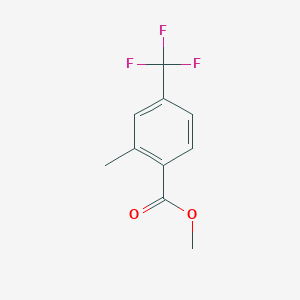

Methyl 2-methyl-4-(trifluoromethyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(trifluoromethyl)benzoate” is an organic compound with the molecular formula CF3C6H4CO2CH3 . It is an ester and is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for “Methyl 4-(trifluoromethyl)benzoate” is 1S/C9H7F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 . The SMILES string is COC(=O)c1ccc(cc1)C(F)(F)F .Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 204.15 . The compound has a refractive index of 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density of the compound is 1.268 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Hydrolysis and Saponification

Methyl 2-methyl-4-(trifluoromethyl)benzoate can undergo hydrolysis and saponification in water and alkaline solutions at high temperatures. This process is part of a green, solvent-free procedure that enables partial hydrolysis or quantitative saponification of sterically hindered and p-substituted methyl benzoates. This method has been shown to effectively hydrolyze the trifluoromethyl group to a carboxylic acid in methyl p-trifluoromethylbenzoate (Alemán, Boix, & Poliakoff, 1999).

Interaction with Sulfur Tetrafluoride

The interaction of methyl benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated. In this context, methyl benzoates undergo a series of transformations, leading to various fluorine-containing compounds. These studies contribute to understanding the reactivity of methyl benzoates under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Synthesis of Trifluoromethoxylated Compounds

Methyl 2-methyl-4-(trifluoromethyl)benzoate can be used in the synthesis of trifluoromethoxylated aromatic compounds. This is significant for pharmaceutical and agrochemical industries, as these compounds often exhibit desirable pharmacological and biological properties. The synthesis process involves user-friendly protocols employing Togni reagent II, demonstrating its applicability in creating a broad spectrum of ortho-trifluoromethoxylated aniline derivatives (Feng & Ngai, 2016).

As a Novel Acaricide

The compound has been identified as a novel acaricide, commonly named amidoflumet. Its structure and properties have been studied, highlighting its potential in pest control applications (Kimura & Hourai, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAGPKBALLMMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-(trifluoromethyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)